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Compound of Interest

Compound Name: 2-Phenylpyrimidine-4,6-diol

Cat. No.: B084851

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a
versatile template for the design of potent and selective inhibitors of various biological targets.
This guide provides a comparative analysis of two distinct classes of 2-phenylpyrimidine
analogs: those developed as antifungal agents targeting lanosterol 14a-demethylase (CYP51)
and those designed as Bruton's tyrosine kinase (BTK) inhibitors for cancer therapy. We will
delve into their structure-activity relationships (SAR), supported by quantitative data and
detailed experimental protocols.

Part 1: 2-Phenylpyrimidine Analogs as Antifungal
Agents (CYP51 Inhibitors)

Invasive fungal infections pose a significant threat to human health, necessitating the
development of novel antifungal drugs. One key target is CYP51, an enzyme crucial for
ergosterol biosynthesis in fungi. A series of 2-phenylpyrimidine derivatives have been designed
and synthesized as potent CYP51 inhibitors.[1][2]

Structure-Activity Relationship (SAR)

The SAR studies of these analogs revealed several key features for potent antifungal activity. A
scaffold hopping strategy was employed to optimize the parent core, leading to the
identification of promising compounds.[1] It was observed that the addition of a pyrimidine
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moiety to the hydrophobic side chain of CYP51 inhibitors could enhance their antifungal
activity.[1]

Structural optimization focused on substitutions on the phenyl ring (Ring A) and another
aromatic ring (Ring B). Fixing a 3-position fluorine substitution on Ring A and exploring various
substituents on Ring B led to significant findings. The introduction of halogen atoms at the 4-
position of Ring B showed that activity increased with the size of the substituent, with bromine
providing the highest activity.[1] Further exploration of hydrophobic cavities with aliphatic
hydrocarbons was also considered.[1]

Quantitative Data: In Vitro Antifungal Activity

The antifungal activity of the synthesized compounds was evaluated against a panel of
pathogenic fungi. The results for a selection of compounds are summarized in the table below,
with the first-line antifungal drug fluconazole (FLC) as a reference.
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C.
C. albicans C. albicans L C. glabrata
parapsilosi
SC5314 121101 120402
Compound R s 120308
(MIC, (MIC, (MIC (MIC,
pg/mL) pg/mL) ’ pg/mL)
Mg/mL)
C1 F 2 2 4 4
C2 Cl 1 1 2 2
C3 Br 0.5 0.5 1 1
C4 I 1 1 2 2
C6 <0.125 <0.125 0.25 0.5
FLC - 0.5 0.5 0.25 8
Data
extracted

from a study
on 2-
phenylpyrimid
ine
derivatives as
novel
antifungal
agents
targeting
CYP51.[1]

Compound C6 emerged as a particularly potent derivative, exhibiting superior efficacy against
several clinically relevant fungal strains compared to fluconazole.[1][2]

Experimental Protocols

In Vitro Antifungal Activity Assay: The in vitro antifungal activity of the target compounds was
determined according to the guidelines of the Clinical and Laboratory Standards Institute
(CLSI) M27-A3 method.[1] Fluconazole was used as the reference drug. The final
concentrations of the compounds ranged from 0.125 to 64 pg/mL. The minimum inhibitory
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concentration (MIC) was defined as the lowest concentration of the compound that resulted in
a significant inhibition of fungal growth compared to the growth control.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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